Dimethyl (2,4,4-trimethylpentyl)succinate, didehydro derivative
Description
Dimethyl (2,4,4-trimethylpentyl)succinate, didehydro derivative is a branched-chain ester featuring a succinate backbone modified with a 2,4,4-trimethylpentyl substituent and a didehydro (dehydrogenation) moiety. The didehydro modification likely introduces unsaturation (e.g., double bonds), altering reactivity and physical properties compared to saturated analogs. This compound is structurally related to esters and phosphonates used in industrial applications, such as plasticizers, lubricants, or intermediates in organic synthesis.
Properties
CAS No. |
69929-08-4 |
|---|---|
Molecular Formula |
C14H24O4 |
Molecular Weight |
256.34 g/mol |
IUPAC Name |
dimethyl 2-[(Z)-2,4,4-trimethylpent-1-enyl]butanedioate |
InChI |
InChI=1S/C14H24O4/c1-10(9-14(2,3)4)7-11(13(16)18-6)8-12(15)17-5/h7,11H,8-9H2,1-6H3/b10-7- |
InChI Key |
QYUHOAGZCHWQNR-YFHOEESVSA-N |
Isomeric SMILES |
C/C(=C/C(CC(=O)OC)C(=O)OC)/CC(C)(C)C |
Canonical SMILES |
CC(=CC(CC(=O)OC)C(=O)OC)CC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl (2,4,4-trimethylpentyl)succinate, didehydro derivative typically involves esterification reactions. One common method is the reaction of succinic acid with 2,4,4-trimethylpentanol in the presence of a dehydrating agent such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous esterification in large reactors, followed by purification steps such as distillation and crystallization to achieve high purity levels. Quality control measures are implemented to ensure consistency and compliance with industry standards.
Chemical Reactions Analysis
Types of Reactions
Dimethyl (2,4,4-trimethylpentyl)succinate, didehydro derivative undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Dimethyl (2,4,4-trimethylpentyl)succinate, didehydro derivative has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Dimethyl (2,4,4-trimethylpentyl)succinate, didehydro derivative involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogs with 2,4,4-Trimethylpentyl Substituents
Bis(2,4,4-Trimethylpentyl) Methylphosphonate (CAS 16325-63-6)
- Structure : Shares the 2,4,4-trimethylpentyl group but replaces the succinate ester with a phosphonate group.
- Molecular Formula : C₁₇H₃₇O₃P vs. C₁₇H₂₈O₄ (estimated for the target compound).
- Reactivity : Phosphonates exhibit higher hydrolytic stability compared to esters due to stronger P–O bonds, whereas succinate esters may undergo nucleophilic attack more readily .
- (2S,3S)-Dimethyl 2,3-Dihydroxysuccinate (CAS 617-55-0, similarity score 0.84): Features hydroxyl groups instead of the didehydro modification. Hydroxyl groups enhance polarity and hydrogen-bonding capacity, increasing solubility in polar solvents. The didehydro derivative likely has lower solubility but higher thermal stability .
- Diethyl 2-Hydroxypentanedioate (CAS 17407-56-6, similarity score 0.82): Contains an additional methylene group and hydroxyl substituent. The absence of hydroxyl groups in the target compound may reduce its acidity and interaction with metal ions .
Succinate Derivatives and Physical Properties
- Boiling Point : 1012.5°C (unusually high due to carboxylic acid functionality and hydrogen bonding).
- Comparison : The target ester lacks acidic protons, reducing intermolecular forces and boiling point. Esters typically exhibit boiling points 100–200°C lower than their acid counterparts.
| Compound | Boiling Point (°C) | Key Functional Groups | Reactivity Notes |
|---|---|---|---|
| Tetramethylsuccinic Acid | 1012.5 | Carboxylic acid | High polarity, acidic protons |
| Target Didehydro Derivative | ~250–350 (estimated) | Ester, unsaturated | Lower polarity, hydrolyzable |
| Bis(2,4,4-TMP) Methylphosphonate | Not provided | Phosphonate | Hydrolytically stable |
Reactivity and Stability
- Nucleophilic Displacement : Esters are susceptible to nucleophilic attack (e.g., hydrolysis, transesterification). The didehydro modification may enhance electrophilicity at the ester carbonyl, accelerating such reactions compared to saturated analogs .
- Thermal Stability : Branched alkyl chains (e.g., 2,4,4-trimethylpentyl) improve thermal stability by sterically hindering degradation pathways. This is observed in tetramethylpentane derivatives (), which have high boiling points despite low molecular weights .
Research Findings and Limitations
- Synthesis Challenges : The branched 2,4,4-trimethylpentyl group complicates synthesis due to steric hindrance, as seen in phosphonate analogs requiring specialized catalysts .
- Industrial Relevance : Similar succinate esters are used as biodegradable lubricants. The didehydro derivative’s unsaturated structure could enhance oxidative stability, a critical factor in lubricant performance .
- Data Gaps : Direct experimental data (e.g., melting point, solubility) for the target compound is absent in the provided evidence. Comparisons rely on structural analogs and theoretical principles.
Q & A
Basic Questions
Q. What are the recommended methodologies for synthesizing dimethyl (2,4,4-trimethylpentyl)succinate, didehydro derivative, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves esterification or transesterification reactions under controlled conditions. Catalysts like acid (e.g., sulfuric acid) or enzymes (lipases) are used to drive the reaction. Optimization requires monitoring parameters such as temperature (60–100°C), solvent polarity, and molar ratios of reactants. Gas chromatography-mass spectrometry (GC-MS) is critical for tracking reaction progress and identifying intermediates . For reproducibility, employ statistical design of experiments (DoE) to minimize trial-and-error approaches, as outlined in chemical reaction design frameworks .
Q. How can researchers characterize the structural and thermal properties of this compound?
- Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) for structural elucidation and Fourier-transform infrared spectroscopy (FTIR) to confirm functional groups. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess thermal stability and phase transitions. For high-resolution mass data, employ time-of-flight (TOF) mass spectrometry to verify molecular weight and purity .
Q. What analytical techniques are most effective for detecting trace impurities or degradation products in this compound?
- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with UV-Vis or diode-array detection (DAD) is ideal for separating and quantifying impurities. GC-MS with electron ionization (EI) provides sensitive detection of volatile byproducts. For non-volatile degradation products, liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) is recommended .
Q. How can researchers assess the compound’s stability under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies by exposing the compound to elevated temperatures (40–60°C), humidity (75% RH), and light (UV/visible) in controlled chambers. Monitor degradation kinetics using HPLC or GC-MS. Statistical models (e.g., Arrhenius equation) predict shelf life under standard conditions .
Advanced Research Questions
Q. How should researchers resolve contradictions in experimental data related to reaction yields or byproduct formation?
- Methodological Answer : Apply multivariate analysis (e.g., principal component analysis) to identify variables contributing to discrepancies. Cross-validate results using alternative techniques (e.g., comparing NMR integration with GC-MS quantification). For kinetic inconsistencies, employ computational reaction pathway simulations (e.g., density functional theory, DFT) to reconcile experimental observations .
Q. What strategies integrate computational modeling with experimental design to predict reaction outcomes for this compound?
- Methodological Answer : Combine quantum chemical calculations (e.g., DFT for transition-state analysis) with machine learning (ML) algorithms to predict reaction pathways. Use software like Gaussian or ORCA for energy profiling. Experimental validation should focus on high-priority pathways identified computationally, reducing redundant trials. This feedback loop is central to modern reaction design frameworks .
Q. How can researchers optimize catalytic systems for selective synthesis of the didehydro derivative?
- Methodological Answer : Screen heterogeneous catalysts (e.g., zeolites, metal-organic frameworks) for selectivity using high-throughput experimentation. Analyze turnover frequencies (TOF) and activation energies to identify optimal catalysts. Pair with in situ spectroscopic methods (e.g., in situ FTIR) to monitor active sites and intermediate adsorption .
Q. What experimental approaches elucidate the compound’s degradation pathways in oxidative environments?
- Methodological Answer : Use isotopic labeling (e.g., ¹⁸O or deuterated solvents) to track oxygen incorporation or hydrogen abstraction during degradation. Electrochemical methods (cyclic voltammetry) identify redox-active intermediates. Couple with LC-MS/MS to characterize transient species and propose mechanistic pathways .
Q. How do structural modifications (e.g., substituent variations) impact the compound’s physicochemical properties?
- Methodological Answer : Perform systematic structure-property relationship (SPR) studies by synthesizing analogs with varying alkyl chain lengths or functional groups. Use molecular dynamics (MD) simulations to correlate hydrophobicity, solubility, and thermal behavior. Validate predictions experimentally via DSC and solubility assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
